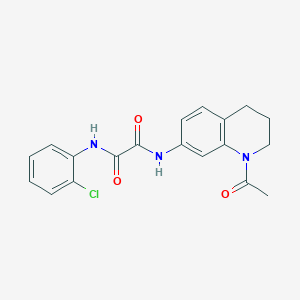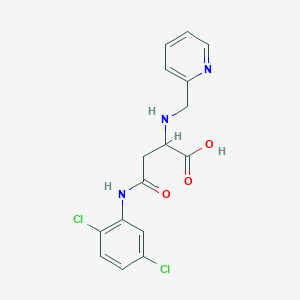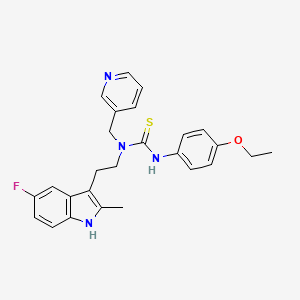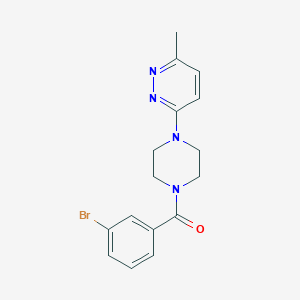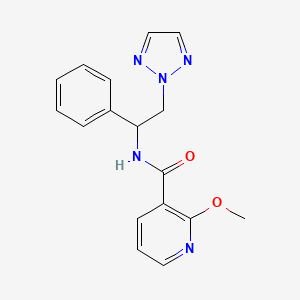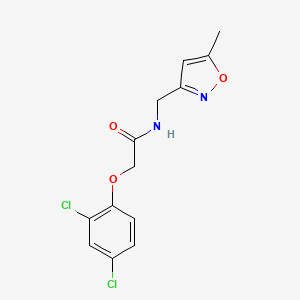
2-(2,4-dichlorophenoxy)-N-((5-methylisoxazol-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-((5-methylisoxazol-3-yl)methyl)acetamide, also known as DCMU, is a herbicide that is widely used in agriculture and horticulture. It is a potent inhibitor of photosynthesis and is effective against a broad range of plant species. In recent years, DCMU has gained attention in scientific research due to its unique properties and potential applications in various fields.
科学的研究の応用
Environmental Impact and Analysis
Chlorophenols, including compounds similar to "2-(2,4-dichlorophenoxy)-N-((5-methylisoxazol-3-yl)methyl)acetamide," have been extensively studied for their environmental impact, particularly in relation to municipal solid waste incineration and as precursors to dioxins. These studies highlight the importance of understanding the environmental fate and behavior of chlorophenols, which are products of incomplete combustion and may also be generated through several pathways, including oxidative conversion or hydrolysis of chlorobenzene, de novo synthesis from a carbonaceous matrix, and others (Peng et al., 2016).
Herbicide Toxicity and Mutagenicity
The toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to the compound , have been the subject of scientific inquiry. Research focusing on the toxicological and mutagenic impacts of 2,4-D has provided insights into its effects on human health and ecosystems, highlighting the need for careful assessment and management of its use (Zuanazzi et al., 2020).
Biodegradation and Environmental Fate
Understanding the biodegradation mechanisms and environmental fate of compounds similar to "2-(2,4-dichlorophenoxy)-N-((5-methylisoxazol-3-yl)methyl)acetamide" is crucial for assessing their impact on ecosystems. Studies have explored the roles of microorganisms in degrading similar compounds, emphasizing the importance of microbial processes in mitigating environmental contamination. For instance, the degradation of herbicides based on 2,4-D and their behavior in agricultural environments have been reviewed to understand the microbial contributions to their decomposition (Magnoli et al., 2020).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-8-4-10(17-20-8)6-16-13(18)7-19-12-3-2-9(14)5-11(12)15/h2-5H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMFNWJDIYMUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((5-methylisoxazol-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)
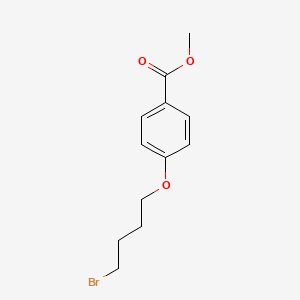
![4-(4-fluorobenzyl)-1-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2874955.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2874957.png)
![4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid](/img/structure/B2874960.png)
